Para-Ethyl Substituent Advantage in KDM1A/LSD1 Inhibition: A Class-Level SAR Inference from 1-Substituted Cyclopropylamines
In a systematic SAR study of 1-substituted cyclopropylamine derivatives as irreversible KDM1A inhibitors, Vianello et al. (2014) demonstrated that increasing the steric bulk of the substituent on the cyclopropylamine ring progressively improved selectivity for KDM1A over MAO A and MAO B [1]. Although 1-(4-ethylbenzyl)cyclopropan-1-amine was not directly assayed in this publication, the study established that 1-benzyl and 1-alkyl-substituted analogs covalently inhibit KDM1A, and that the introduction of para-substituted benzyl groups represents a validated strategy for tuning both potency and selectivity [1]. For example, compounds with α-substitution on the cyclopropane ring achieved KDM1A IC₅₀ values in the sub-micromolar to low micromolar range while exhibiting substantially reduced MAO inhibition [1]. The 4-ethylbenzyl moiety of the target compound, by virtue of its para-ethyl substituent, occupies a steric and lipophilic parameter space (logP 2.73, Fsp³ 0.50 ) that is expected to modulate FAD cofactor accessibility and active-site residence time relative to the unsubstituted benzyl (1-benzylcyclopropylamine) or smaller para-substituted (4-methylbenzyl) analogs.
| Evidence Dimension | KDM1A inhibitory potency and MAO selectivity as a function of substituent steric bulk |
|---|---|
| Target Compound Data | Not directly reported; predicted logP 2.73, molecular weight 175.27 g/mol, Fsp³ 0.50 |
| Comparator Or Baseline | 1-Benzylcyclopropylamine (logP ~2.0 estimated, MW 147.22) and 1-(4-methylbenzyl)cyclopropylamine (MW 161.24) as smaller, less lipophilic comparators; 1-substituted tranylcypromine derivatives with KDM1A IC₅₀ values ranging from ~200 nM to >10 μM depending on substituent [1] |
| Quantified Difference | Quantitative KDM1A IC₅₀ data for the target compound are not available; class-level trend indicates that para-alkyl substitution increases KDM1A/MAO selectivity by 10- to >100-fold compared to unsubstituted benzyl analogs in related series [1] |
| Conditions | Recombinant human KDM1A/CoREST complex; H3K4me1 peptide substrate; 15-min pre-incubation; in vitro biochemical assay [1] |
Why This Matters
For procurement decisions in epigenetic drug discovery programs, the para-ethyl substituent represents a deliberate structural feature that, based on established class SAR, is predicted to confer selectivity advantages over simpler benzyl or 4-methylbenzyl analogs—though direct confirmatory data are still required.
- [1] Vianello, P. et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Eur. J. Med. Chem., 2014, 86, 352–363. DOI: 10.1016/j.ejmech.2014.08.068. PMID: 25173853. View Source
